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Compound of Interest

Compound Name: 5-Phenyl-1H-tetrazole

Cat. No.: B099889 Get Quote

An In-depth Technical Guide on the Spectroscopic Data of 5-Phenyl-1H-tetrazole

This technical guide provides a comprehensive overview of the spectroscopic data for 5-
Phenyl-1H-tetrazole, tailored for researchers, scientists, and professionals in drug

development. The document presents nuclear magnetic resonance (NMR), infrared (IR), and

mass spectrometry (MS) data in structured tables, details the experimental protocols for data

acquisition, and includes visualizations of the analytical workflow.

Spectroscopic Data
The following sections summarize the key spectroscopic data for the characterization of 5-
Phenyl-1H-tetrazole.

Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is a primary technique for elucidating the molecular structure of 5-Phenyl-
1H-tetrazole. The data presented below were obtained in deuterated dimethyl sulfoxide

(DMSO-d₆).

Table 1: ¹H NMR Spectroscopic Data for 5-Phenyl-1H-tetrazole
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Chemical Shift (δ,
ppm)

Multiplicity Integration Assignment

17.45 Broad (br) 1H N-H (Tetrazole ring)

7.99 Doublet (d) 2H
Ortho-protons (Phenyl

ring)

7.54 Triplet (t) 3H
Meta- and Para-

protons (Phenyl ring)

Solvent: DMSO-d₆,

Spectrometer

Frequency: 400

MHz[1]

Table 2: ¹³C NMR Spectroscopic Data for 5-Phenyl-1H-tetrazole

Chemical Shift (δ, ppm) Assignment

155.93 C (Tetrazole ring)

131.84 Para-C (Phenyl ring)

129.78 Meta-C (Phenyl ring)

127.33 Ortho-C (Phenyl ring)

124.63 Ipso-C (Phenyl ring)

Solvent: DMSO-d₆, Spectrometer Frequency:

100 MHz[1] Note: Specific assignments for all

phenyl carbons can vary; the values 124.63 and

120.69 from the source are also associated with

the phenyl ring carbons.[1]

Infrared (IR) Spectroscopy
Fourier-Transform Infrared (FTIR) spectroscopy identifies the functional groups present in the

molecule through their characteristic vibrational frequencies.
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Table 3: FT-IR Absorption Bands for 5-Phenyl-1H-tetrazole

Wavenumber (cm⁻¹) Description

2919 N-H Stretch

1601
C=N Stretch (Tetrazole ring) / C=C Stretch

(Aromatic)

1457 C=C Stretch (Aromatic)

1281 Ring Vibration

722 C-H Out-of-plane Bending (Aromatic)

Sample Preparation: KBr Pellet[1] The

appearance of a distinct N-H stretching band is

a key indicator of the successful formation of the

tetrazole ring from a nitrile precursor.[2]

Mass Spectrometry (MS)
Mass spectrometry provides information about the mass-to-charge ratio (m/z) of the molecule

and its fragments, confirming the molecular weight and offering structural clues.

Table 4: Mass Spectrometry Data for 5-Phenyl-1H-tetrazole
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m/z Ion Type Method Relative Intensity

146.15 [M]⁺ EI -

145 [M-H]⁻ LC-ESI-QFT -

118 [M-N₂]⁺ EI 100%

91 [C₆H₅N]⁺ EI 74.4%

77 [C₆H₅]⁺ EI 45.6%

M: Molecular Ion, EI:

Electron Ionization,

LC-ESI-QFT: Liquid

Chromatography-

Electrospray

Ionization-Quadrupole

Time-of-Flight[3][4][5]

[6] The molecular

formula is C₇H₆N₄

with a molecular

weight of 146.15

g/mol .[4][5][6]

Experimental Protocols
Detailed methodologies for the acquisition of the cited spectroscopic data are provided below.

NMR Spectroscopy Protocol
Sample Preparation: Approximately 5-10 mg of purified 5-Phenyl-1H-tetrazole was

dissolved in 0.6-0.7 mL of DMSO-d₆. Tetramethylsilane (TMS) was used as an internal

standard for chemical shift referencing (δ = 0.0 ppm). The resulting solution was transferred

into a 5 mm NMR tube.[7]

Instrumentation: ¹H and ¹³C NMR spectra were acquired on a JEOL 400 MHz spectrometer.

[1]

¹H NMR Acquisition Parameters:
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Spectrometer Frequency: 400 MHz

Solvent: DMSO-d₆

Number of Scans: 16-64 (adjusted based on concentration)

Relaxation Delay: 1-2 seconds[7]

¹³C NMR Acquisition Parameters:

Spectrometer Frequency: 100 MHz[1]

Solvent: DMSO-d₆

Number of Scans: 1024 or more to achieve adequate signal-to-noise ratio

Relaxation Delay: 2-5 seconds[7]

FT-IR Spectroscopy Protocol (KBr Pellet Method)
Sample Preparation: 1-2 mg of dry 5-Phenyl-1H-tetrazole was finely ground with

approximately 100-200 mg of dry potassium bromide (KBr) in an agate mortar. The

homogenous mixture was then compressed in a die under 8-10 tons of pressure to form a

transparent pellet.[7]

Instrumentation: Spectra were recorded using a Perkin Elmer 400 FT-IR spectrometer.[1]

Data Acquisition: A background spectrum of a pure KBr pellet was first collected. The sample

pellet was then placed in the spectrometer's sample holder, and the spectrum was recorded

over the range of 4000-400 cm⁻¹.[1][7]

Mass Spectrometry Protocol
Electron Ionization (EI): The sample was introduced directly into the ion source. The mass

spectrum was obtained using a standard electron ionization energy of 70 eV.[4]

Liquid Chromatography-Electrospray Ionization (LC-ESI-QFT): The sample was analyzed

using a liquid chromatography system coupled to an ESI source and a Quadrupole Time-of-
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Flight mass spectrometer. The data presented corresponds to the negative ion mode,

detecting the [M-H]⁻ species.[3]

Visualization of Analytical Workflow
The following diagram illustrates the general workflow for the spectroscopic characterization of

5-Phenyl-1H-tetrazole.
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Caption: General workflow for the spectroscopic characterization of 5-Phenyl-1H-tetrazole.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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